Dihydro Nicotyrine-d3
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Overview
Description
Dihydro Nicotyrine-d3 is a deuterium-labeled form of Dihydro Nicotyrine, which is a metabolite of Nicotyrine. The compound has the molecular formula C10H9D3N2 and a molecular weight of 163.24 g/mol. It is primarily used in scientific research, particularly in studies involving metabolic pathways and the analysis of nicotine-related impurities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydro Nicotyrine-d3 can be synthesized through the deuterium labeling of Dihydro Nicotyrine. The process involves the incorporation of deuterium atoms into the molecular structure of Dihydro Nicotyrine. This is typically achieved through catalytic hydrogenation in the presence of deuterium gas (D2) under controlled conditions.
Industrial Production Methods: The industrial production of this compound involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are uniformly incorporated into the compound. The reaction conditions include elevated temperatures and pressures, as well as the use of specific catalysts to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: Dihydro Nicotyrine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The pyridine ring in this compound can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Simpler amines and deuterium-labeled derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Dihydro Nicotyrine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of nicotine metabolism in vivo.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of nicotine and its metabolites.
Industry: Applied in the quality control of nicotine-containing products to detect and quantify impurities.
Mechanism of Action
Dihydro Nicotyrine-d3 exerts its effects by interacting with nicotinic acetylcholine receptors. These receptors are ionotropic and composed of five subunits. When this compound binds to these receptors, it mimics the action of nicotine, leading to the stimulation of dopaminergic neurons in the cortico-limbic pathways . This interaction results in the release of neurotransmitters such as dopamine, which plays a role in the reward and pleasure pathways of the brain .
Comparison with Similar Compounds
Nicotyrine: A minor tobacco alkaloid that inhibits the metabolism of nicotine through the inhibition of cytochrome P450 enzymes.
Myosmine: Another tobacco alkaloid with similar metabolic pathways and biological effects.
Uniqueness: Dihydro Nicotyrine-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for the precise tracing of metabolic pathways and the identification of specific metabolites. This property distinguishes it from other similar compounds like Nicotyrine and Myosmine.
Properties
IUPAC Name |
3-[1-(trideuteriomethyl)-2,3-dihydropyrrol-5-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHGXPZBZKXFM-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C1C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC=C1C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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